molecular formula C12H12N2OS B137118 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide CAS No. 128118-34-3

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

Cat. No. B137118
M. Wt: 232.3 g/mol
InChI Key: WGLYCORMRHJGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several studies. For instance, a novel diamine derivative of thiophene was synthesized and used to create aromatic polyamides with high thermal stability . Another study reported the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide, indicating the versatility of amino-thiophene derivatives in synthesizing biologically active compounds . Additionally, azomethine derivatives of a related compound, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, were synthesized and analyzed for their pharmacological potential . These studies demonstrate the synthetic routes and methodologies that could be applied to 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties. Theoretical analysis of conformational preferences has been conducted for related compounds, such as the cyclopropane analogue of phenylalanine, which provides insights into the impact of phenyl substituents on molecular conformation . This type of analysis is essential for understanding the behavior of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide in various environments and could predict its reactivity in chemical reactions.

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. The synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines and the creation of azomethine derivatives are examples of reactions involving amino-thiophene carboxamides. These reactions often lead to compounds with significant biological activities, suggesting that 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide could also be transformed into various biologically active molecules through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Aromatic polyamides derived from thiophene diamines exhibit high glass transition temperatures and thermal stability . The solubility of these polyamides in organic solvents is also noted, which is an important factor in their processing and application . The antimicrobial activity of certain thiophene derivatives has been studied, showing promising results against various microorganisms . These properties are relevant when considering the potential applications of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide in material science and medicine.

Scientific Research Applications

Radiosensitization and Cytotoxicity

  • 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide derivatives have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with tertiary amine bases or oxiranes in their side chain, were found to enhance the radiosensitization of hypoxic mammalian cells, potentially offering avenues for improved cancer treatments through radiotherapy enhancement (Threadgill et al., 1991).

Chemical Synthesis and Biological Activity

  • The chemical structure of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide allows for diverse chemical reactions and syntheses, leading to various derivatives with potential biological activities. For instance, derivatives synthesized via the coupling with nalidixic acid and amino acids showed the incorporation of peptide linkage, expanding the scope of chemical synthesis and potential biological applications (Khalifa et al., 2014).

Chemoselective Thionation-Cyclization

  • The compound has been utilized in chemoselective thionation-cyclization reactions to produce thiazoles. This showcases its utility in synthesizing complex molecules, potentially leading to new drugs or materials with novel properties (Kumar et al., 2013).

Antimicrobial Activity

  • Certain derivatives of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide have demonstrated significant antimicrobial activity. For example, novel derivatives exhibited pronounced activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, highlighting its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Enaminonitrile Reactions

  • The compound's interactions with acetylenic esters have been studied, leading to the formation of various carboxylates and fumarates. This points to its versatility in organic synthesis and the potential to develop a range of organic molecules with diverse applications (Matsunaga et al., 1986).

properties

IUPAC Name

2-amino-5-methyl-4-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-9(8-5-3-2-4-6-8)10(11(13)15)12(14)16-7/h2-6H,14H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYCORMRHJGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355944
Record name 2-amino-5-methyl-4-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

CAS RN

128118-34-3
Record name 2-amino-5-methyl-4-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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